molecular formula C12H14O3 B8256239 4,4-Dimethylchroman-8-carboxylic acid

4,4-Dimethylchroman-8-carboxylic acid

Cat. No.: B8256239
M. Wt: 206.24 g/mol
InChI Key: GTKBXFYGWSXTEZ-UHFFFAOYSA-N
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Description

4,4-Dimethylchroman-8-carboxylic acid is a chemical compound belonging to the chroman family Chromans are oxygen-containing heterocycles that are significant in various fields due to their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethylchroman-8-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form chroman derivatives. The reaction conditions often include heating the mixture to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale production requires careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylchroman-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chroman ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydrochromans. Substitution reactions result in a variety of functionalized chroman derivatives.

Scientific Research Applications

4,4-Dimethylchroman-8-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research into its derivatives has shown promise in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethylchroman-8-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. Its derivatives can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: A closely related compound with a similar structure but different functional groups.

    Flavanone: Another chroman derivative with significant biological activity.

    Isoflavone: Known for its estrogenic activity and use in medicinal chemistry.

Uniqueness

4,4-Dimethylchroman-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydrochromene-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2)6-7-15-10-8(11(13)14)4-3-5-9(10)12/h3-5H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKBXFYGWSXTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC2=C(C=CC=C21)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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